

# Sophoraflavanone B (C<sub>20</sub>H<sub>20</sub>O<sub>5</sub>): A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Sophoraflavanone B*

Cat. No.: *B138219*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Sophoraflavanone B** is a prenylated flavonoid, a class of secondary metabolites found in various plant species. Its chemical structure, characterized by the molecular formula C<sub>20</sub>H<sub>20</sub>O<sub>5</sub>, has drawn interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on **Sophoraflavanone B**, focusing on its biological activities, mechanisms of action, and relevant experimental data. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical and Physical Properties

**Sophoraflavanone B**, also known by its IUPAC name (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, possesses a distinct flavanone core structure with a prenyl group substituent. This structural feature is often associated with enhanced biological activity.

| Property          | Value                                                                                  | Source  |
|-------------------|----------------------------------------------------------------------------------------|---------|
| Molecular Formula | C <sub>20</sub> H <sub>20</sub> O <sub>5</sub>                                         | PubChem |
| Molecular Weight  | 340.37 g/mol                                                                           | PubChem |
| IUPAC Name        | (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | PubChem |
| CAS Number        | 53846-50-7                                                                             | PubChem |

## Biological Activities and Quantitative Data

Current research indicates that **Sophoraflavanone B** exhibits a range of biological activities, with antimicrobial and antioxidant effects being the most prominently studied.

### Antimicrobial Activity

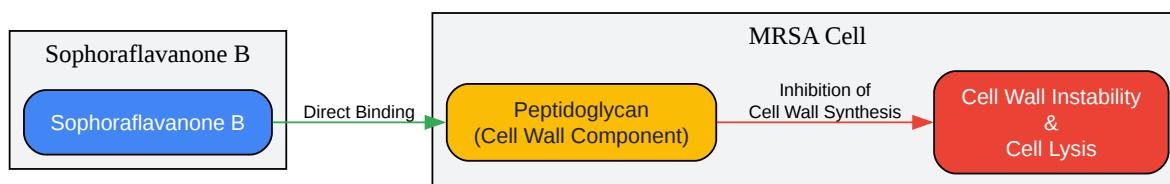
**Sophoraflavanone B** has demonstrated significant antibacterial activity, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA).

| Activity      | Test Organism                                             | Quantitative Data (MIC) | Reference           |
|---------------|-----------------------------------------------------------|-------------------------|---------------------|
| Antibacterial | Methicillin-Resistant <i>Staphylococcus aureus</i> (MRSA) | 15.6-31.25 µg/mL        | <a href="#">[1]</a> |

### Antioxidant Activity

The antioxidant potential of **Sophoraflavanone B** has been investigated, showing inhibitory effects on protein oxidative modification.

| Activity    | Assay                                                           | Quantitative Data                     | Reference |
|-------------|-----------------------------------------------------------------|---------------------------------------|-----------|
| Antioxidant | Inhibition of copper-ion-induced protein oxidative modification | Stronger than naringenin and mannitol | [2]       |


Note: Specific IC<sub>50</sub> values for **Sophoraflavanone B** in common antioxidant assays such as DPPH or ABTS are not readily available in the reviewed literature.

## Mechanism of Action and Signaling Pathways

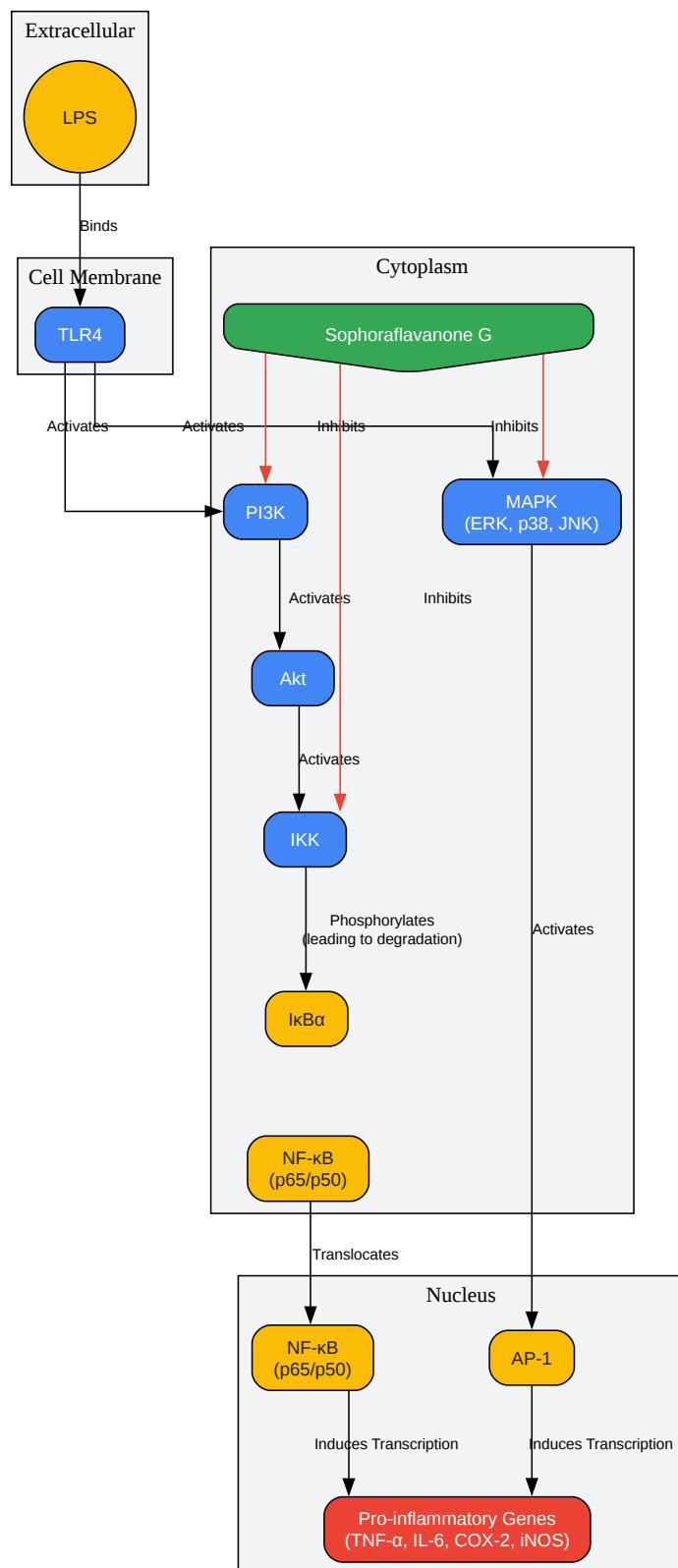
The precise molecular mechanisms underlying the biological activities of **Sophoraflavanone B** are an active area of investigation.

### Antimicrobial Mechanism

The primary proposed mechanism for its anti-MRSA activity is the direct interaction with and disruption of the bacterial cell wall.



[Click to download full resolution via product page](#)


Proposed antimicrobial mechanism of **Sophoraflavanone B** against MRSA.

### Signaling Pathways

As of the current literature review, specific studies detailing the direct effects of **Sophoraflavanone B** on key signaling pathways such as NF- $\kappa$ B, MAPK, or PI3K/Akt are limited. Much of the research in this area has focused on the structurally related compound, Sophoraflavanone G. While these findings provide valuable insights into the potential

mechanisms of prenylated flavanones, they cannot be directly attributed to **Sophoraflavanone B** without further investigation.

For informational purposes, the following diagram illustrates the anti-inflammatory signaling pathways modulated by Sophoraflavanone G, as extensively reported in the literature.[\[3\]](#)[\[4\]](#)[\[5\]](#) [\[6\]](#) It is hypothesized that **Sophoraflavanone B** may exert its effects through similar mechanisms, but this requires experimental verification.



[Click to download full resolution via product page](#)

Anti-inflammatory signaling pathways modulated by Sophoraflavanone G.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of **Sophoraflavanone B**. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

### Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

- Preparation of Bacterial Inoculum:
  - Aseptically pick several colonies of the test organism (e.g., MRSA) from an agar plate.
  - Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute the adjusted suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Preparation of **Sophoraflavanone B** Dilutions:
  - Prepare a stock solution of **Sophoraflavanone B** in a suitable solvent (e.g., DMSO).
  - Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve the desired concentration range.
- Inoculation and Incubation:
  - Add the prepared bacterial inoculum to each well of the microtiter plate containing the **Sophoraflavanone B** dilutions.
  - Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
  - The MIC is defined as the lowest concentration of **Sophoraflavanone B** that completely inhibits visible growth of the bacterium.

## Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

- Preparation of Reagents:
  - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
  - Prepare a series of dilutions of **Sophoraflavanone B** in methanol.
  - A standard antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Assay Procedure:
  - In a 96-well plate, add a specific volume of the **Sophoraflavanone B** dilutions to the wells.
  - Add the DPPH solution to each well and mix thoroughly.
  - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement and Calculation:
  - Measure the absorbance of each well at 517 nm using a microplate reader.
  - The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging =  $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$  where  $A_{\text{control}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the sample with the DPPH solution.

- The IC<sub>50</sub> value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of **Sophoraflavanone B**.

## Conclusion and Future Directions

**Sophoraflavanone B** is a promising natural product with demonstrated antimicrobial and antioxidant activities. The available data, particularly its efficacy against MRSA, warrants further investigation for its potential development as a therapeutic agent. Future research should focus on:

- Elucidating Detailed Mechanisms of Action: Investigating the specific signaling pathways modulated by **Sophoraflavanone B** is crucial to fully understand its biological effects.
- Expanding Bioactivity Profiling: A broader screening of **Sophoraflavanone B** against a wider range of microbial strains and in various models of oxidative stress and inflammation would be beneficial.
- In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of **Sophoraflavanone B**.
- Structure-Activity Relationship Studies: Synthesizing and testing analogs of **Sophoraflavanone B** could lead to the identification of compounds with improved potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of **Sophoraflavanone B** as a potential lead compound for new therapeutic interventions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Inhibitory effects of sophoraflavanones B and H in Sophora mooracroftiana Beth ex Baker on copper-ion-induced protein oxidative modification of mice brain homogenate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Sophoraflavanone B (C<sub>20</sub>H<sub>20</sub>O<sub>5</sub>): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138219#sophoraflavanone-b-molecular-formula-c20h20o5>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)